molecular formula C10H12BrNO2 B11925786 4-Amino-3-(2-bromophenyl)butanoic acid

4-Amino-3-(2-bromophenyl)butanoic acid

Cat. No.: B11925786
M. Wt: 258.11 g/mol
InChI Key: MQTTWHNFQGNJHY-UHFFFAOYSA-N
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Description

4-Amino-3-(2-bromophenyl)butanoic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and a bromophenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-bromophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and amino acids.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-bromobenzaldehyde and an amino acid derivative.

    Reduction and Hydrolysis: The intermediate is then subjected to reduction and hydrolysis reactions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-bromophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Nucleophiles: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of this compound oxo derivatives.

    Reduction: Formation of 4-Amino-3-phenylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(2-bromophenyl)butanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(3-bromophenyl)butanoic acid
  • 4-Amino-3-(4-bromophenyl)butanoic acid
  • 4-Amino-3-phenylbutanoic acid

Uniqueness

4-Amino-3-(2-bromophenyl)butanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-amino-3-(2-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14)

InChI Key

MQTTWHNFQGNJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CN)Br

Origin of Product

United States

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